EINECS 235-412-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12221-39-5 |
|---|---|
Molecular Formula |
C22H28ClN5OS |
Molecular Weight |
446 g/mol |
IUPAC Name |
3-[2-[[4-(diethylamino)-3-methylphenyl]diazenyl]-6-methyl-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H27N5OS.ClH/c1-5-26(6-2)18-10-8-17(14-16(18)4)24-25-22-27(12-11-21(23)28)19-9-7-15(3)13-20(19)29-22;/h7-10,13-14H,5-6,11-12H2,1-4H3,(H-,23,28);1H |
InChI Key |
MLRQFXBXJXTPHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |
Other CAS No. |
12221-39-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzothiazolium Structures
Established Synthetic Pathways for Benzothiazolium Dye Scaffolds
The synthesis of benzothiazolium dyes relies on a foundation of established organic reactions, which have been progressively enhanced by modern techniques to improve efficiency and yield.
The most fundamental and widely practiced method for synthesizing benzothiazole-based azo dyes involves a two-step process: diazotization followed by an azo coupling reaction. internationaljournalcorner.comnih.govnih.gov This conventional pathway is valued for its versatility and reliability.
The process begins with the diazotization of a primary heteroaromatic amine, such as a 2-aminobenzothiazole (B30445) derivative. internationaljournalcorner.comwikipedia.org This reaction is typically conducted in an acidic medium, using reagents like nitrosylsulfuric acid or a combination of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.govacu.edu.in A critical parameter for this step is maintaining a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is often highly reactive and unstable at warmer temperatures. nih.govnih.gov
The second step is the azo coupling , where the freshly prepared diazonium salt, an electrophile, is reacted with a coupling component rich in electrons. nih.govwikipedia.org This component is typically an aromatic compound with electron-donating substituents, such as an aniline (B41778) or phenol (B47542) derivative (e.g., N,N-diethyl-2-methyl-p-phenylenediamine). nih.gov This electrophilic aromatic substitution reaction leads to the formation of the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. internationaljournalcorner.com
To overcome some limitations of conventional methods, such as long reaction times or the need for harsh conditions, several advanced synthetic techniques have been developed. These modern approaches often offer improved yields, greater efficiency, and alignment with green chemistry principles. mdpi.com
Notable advanced techniques include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, increase the yield of the desired product. mdpi.comrsc.org
One-Pot Multicomponent Reactions : These reactions, such as the Biginelli reaction, enhance efficiency by combining three or more reactants in a single step to form a complex product, thereby avoiding the need to isolate intermediate compounds. rsc.org
Solid-Phase Synthesis : This technique simplifies purification by attaching a reactant to a solid polymer resin. researchgate.net Excess reagents and byproducts can be easily washed away, and the final product is then cleaved from the support. This method is particularly advantageous for creating libraries of compounds for screening. researchgate.net
Modern Catalysis : The use of specific catalysts can enable reactions under milder conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are used to build complex benzothiazole (B30560) structures. rsc.org Similarly, organocatalysts like pentafluorophenylammonium triflate (PFPAT) have been shown to effectively catalyze the synthesis of 2-arylbenzothiazoles in environmentally benign solvents like water. orientjchem.org
Novel Derivatization Strategies for 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride Analogues
The specific properties of the dye with CAS number 12221-39-5, 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride, can be fine-tuned through targeted chemical modifications. lookchem.comlocalpharmaguide.com These derivatization strategies are guided by specific design principles to create analogues with tailored characteristics.
The design of functionalized analogues is primarily based on the Donor-π-Acceptor (D-π-A) model. In this framework, the benzothiazolium ring system functions as the electron-withdrawing acceptor moiety. The properties of the dye are modulated by altering the electronic character of the donor group and the connecting π-conjugated system.
Key design principles include:
Modification of the Donor Group : Altering the substituents on the aniline-based donor part of the molecule directly influences the intramolecular charge transfer (ICT), which in turn affects the dye's color (absorption maximum, λmax) and other photophysical properties.
Substitution on the Benzothiazole Ring : Introducing or changing electron-donating or electron-withdrawing groups on the benzothiazole core modifies the electron-accepting strength of the heterocycle. For example, the presence and position of groups like methyl (-CH₃) or ethoxy (-OCH₂CH₃) can shift the absorption spectrum. industrialchemicals.gov.auepa.gov
Azo-Hydrazone Tautomerism : For some azo dyes, an equilibrium exists between the azo and hydrazone tautomeric forms. The stability of these forms can be influenced by solvent polarity and substituents, which plays a crucial role in the final properties of the dye.
The following table illustrates the effect of different coupling components on the absorption maxima of related benzothiazole azo dyes, demonstrating the principle of tuning color through structural modification.
| Diazonium Component Precursor | Coupling Component | Solvent | λmax (nm) |
| 2-Amino-6-chlorobenzothiazole | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DMSO | 405 |
| 2-Amino-6-chlorobenzothiazole | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DMF | 405 |
| 2-Amino-6-nitrobenzothiazole | 2-Naphthol | DMSO | 520 |
| 2-Amino-6-nitrobenzothiazole | 8-Hydroxyquinoline | DMSO | 545 |
This table is generated from data found in related studies to illustrate design principles. internationaljournalcorner.comacu.edu.in
Beyond simple substitution, more complex strategies involve the transformation of the benzothiazole ring system itself or its precursors. These methods provide access to novel heterocyclic scaffolds.
Nucleophile-Induced Ring Contraction : One documented approach is the transformation of a 1,4-benzothiazine ring into the more thermodynamically stable 1,3-benzothiazole core. beilstein-journals.org This reaction proceeds via the cleavage of a sulfur-carbon bond by a nucleophile, followed by an intramolecular cyclization to form the pyrrolo[2,1-b] fishersci.casigmaaldrich.combenzothiazole scaffold. beilstein-journals.org
Oxidative Ring-Opening : Benzothiazole derivatives can undergo oxidative ring-opening under the action of mild oxidants like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. scholaris.ca This reaction breaks open the thiazole (B1198619) ring to yield acyl aminobenzene sulfonate esters, demonstrating a method to convert the heterocyclic core into a different functional structure. scholaris.ca
"Click-On" Fluorogenic Reactions : A sophisticated derivatization strategy involves the use of "click chemistry." nih.gov A non-fluorescent benzothiazole equipped with a reactive group like an alkyne can react with an azide (B81097) via a copper-catalyzed click reaction. This forms a new, conjugated 1,2,3-triazole ring, which extends the π-system and "switches on" the fluorescence of the molecule. nih.gov
Optimization of Synthesis Parameters for Enhanced Yield and Purity
For both laboratory-scale synthesis and potential industrial production, optimizing reaction parameters is essential to maximize product yield and purity while minimizing costs and environmental impact. nih.gov
Key parameters for optimization include:
Catalyst Selection : The presence and type of catalyst can be critical. In one study on the synthesis of benzothiazole-2-carboxylic acid, the addition of a hydroxyapatite (B223615) powder catalyst in the first step increased the yield from 62% to 95%. google.com
Reaction Temperature : Temperature must be carefully controlled. The formation of unstable diazonium salts requires temperatures near 0 °C to prevent decomposition. nih.gov Conversely, other steps may require elevated temperatures to achieve a reasonable reaction rate; for example, a study on 2-arylbenzothiazole synthesis found 60 °C to be the optimal temperature, as lower temperatures gave poor yields and higher temperatures offered no improvement. orientjchem.org
Solvent Effects : The choice of solvent can significantly impact reaction outcomes. A study on the synthesis of 2-substituted benzothiazoles screened multiple solvents and found that water provided the highest yield, offering a green and efficient option. orientjchem.org
Purification Methods : Streamlining purification is a major goal of optimization. Developing a procedure where the final product can be isolated in high purity through simple precipitation or recrystallization, rather than costly and time-consuming column chromatography, is highly desirable. nih.gov
The following table details the optimization of a catalyzed reaction for 2-arylbenzothiazole synthesis.
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 5 | 60 | Water | 55 |
| 10 | 60 | Water | 70 |
| 15 | 60 | Water | 85 |
| 20 | 60 | Water | 94 |
| 20 | 25 | Water | 30 |
| 20 | 60 | Ethanol | 75 |
| 20 | 60 | Acetonitrile (B52724) | 65 |
This table is adapted from findings reported in a study on PFPAT-catalyzed synthesis. orientjchem.org
The synthesis of benzothiazolium salts, including the specific compound EINECS 235-412-1, formally known as 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)-m-tolyl]azo]-6-methylbenzothiazolium chloride, is a cornerstone for the development of various functional molecules. The quaternization of the benzothiazole nitrogen is a key transformation, and the efficiency of this process is highly dependent on the employed synthetic methodologies. This article delves into the nuances of reaction condition tuning and the evolution of catalysts in the synthesis of benzothiazolium structures.
The optimization of reaction conditions is a critical aspect of synthesizing benzothiazolium salts, directly impacting the reaction's efficiency and environmental footprint. Key parameters that are frequently tuned include the choice of solvent, reaction temperature, and the nature of the alkylating agent.
Solvent-free conditions have emerged as a green and efficient approach for the synthesis of N-alkyl benzothiazolium iodides. semanticscholar.orgumich.edu This method often leads to good yields with equimolar ratios of reactants, minimizing waste and avoiding the use of potentially hazardous organic solvents. semanticscholar.orgumich.edu For instance, the reaction of benzothiazole with iodomethane (B122720) under ultrasonic irradiation at room temperature without a solvent can yield N-methylbenzothiazolium iodide in near-quantitative amounts. umich.edu However, for longer-chain alkyl iodides, conventional heating is often more effective than ultrasonication in solvent-free syntheses. umich.edu
The choice of solvent can significantly influence the reaction rate and yield. In some cases, polar solvents like acetonitrile or dimethylformamide (DMF) are employed. For example, the synthesis of 2-substituted-3-methylbenzo[d]thiazolium iodides has been carried out in acetonitrile in a pressure tube at 100 °C. rsc.org The use of a more polar solvent like acetonitrile can accelerate dehydrosilylation reactions catalyzed by benzothiazolium salts, as compared to less polar solvents like dichloromethane (B109758) (DCM). nih.gov
Temperature is another crucial parameter that is often optimized. The synthesis of N-alkylbenzothiazolium iodide salts under solvent-free conditions has been performed at temperatures ranging from 30 to 200 °C, depending on the chain length of the alkyl halide. semanticscholar.org It has been observed that the yields of these salts can increase with the increasing chain length of the alkylating agent. semanticscholar.org
The following interactive table summarizes the impact of different reaction conditions on the synthesis of benzothiazolium salts.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzothiazole | Iodomethane | None (Ultrasonic) | Room Temp | 1 | 99.8 | umich.edu |
| Benzothiazole | Alkyl Iodides | None (Conventional) | 30-200 | 2-9 | Good | semanticscholar.org |
| 2-Substituted Benzothiazole | Methyl Iodide | Acetonitrile | 100 | 24 | - | rsc.org |
| 2-Amino-1,3-benzothiazole | α-Iodoketones | Acetone | Room Temp | - | 51-74 | mdpi.com |
While the quaternization of benzothiazoles can often proceed without a catalyst, particularly with reactive alkylating agents like alkyl iodides, the development of catalytic systems aims to improve reaction efficiency, broaden the substrate scope, and enable the use of less reactive starting materials under milder conditions.
In the broader context of N-alkylation of heterocyclic amines, various catalysts have been explored. For instance, iron phthalocyanine (B1677752) has been reported as an efficient and versatile catalyst for the N-alkylation of various amines, including aminobenzothiazoles, using alcohols as the alkylating agents. tandfonline.com Nickel(II) salts have also been shown to be effective catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas, offering a more cost-effective and less toxic alternative to some palladium catalysts. mdpi.com
For the direct synthesis of benzothiazoles, which are the precursors for benzothiazolium salts, a range of catalysts have been developed. These include:
Nanoparticle catalysts: Nickel oxide (NiO) nanorods and zinc sulfide (B99878) (ZnS) nanoparticles have been used for the synthesis of benzothiazoles. mdpi.com
Metal oxides: Co3O4 nano-flakes have been employed for the one-pot synthesis of 2-phenylbenzo[d]thiazole. mdpi.com
Heterogeneous catalysts: SnP2O7 has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. mdpi.com A natural-based nanocatalyst containing Zr(IV) has also been developed for the synthesis of benzothiazole derivatives under solvent-free conditions. orgchemres.org
Hybrid crystals: NH3(CH2)4NH3SiF6 has been demonstrated as an efficient heterogeneous catalyst for the synthesis of benzothiazoles under solvent-free conditions. tandfonline.com
In the context of forming the benzothiazolium salt itself, N-methyl-benzothiazolium salts with weakly coordinating anions like [B(C6F5)4]− have been shown to act as carbon Lewis acid catalysts for reactions such as the (de)hydrosilylation of alcohols and the hydrosilylation of imines. nih.gov The catalytic activity of these benzothiazolium salts is influenced by the counter-anion, with salts containing the [BArCl] anion showing significantly higher activity in some cases. nih.gov
The following interactive table provides an overview of different catalysts used in the synthesis of benzothiazole and related structures.
| Reaction Type | Catalyst | Substrates | Solvent | Temperature (°C) | Key Advantages | Reference |
| N-alkylation of aminobenzothiazoles | Iron Phthalocyanine | Aminobenzothiazoles, Alcohols | - | - | Versatile, uses alcohols as alkylating agents | tandfonline.com |
| Synthesis of 2-aminobenzothiazoles | Ni(II) salts | N-arylthioureas | - | - | Cost-effective, less toxic | mdpi.com |
| Synthesis of Benzothiazoles | NiO nanorods | 2-Aminothiophenol, Aldehydes | Ethanol | 60 | Nanocatalyst | mdpi.com |
| Synthesis of Benzothiazoles | SnP2O7 | 2-Aminothiophenol, Aromatic Aldehydes | - | - | Reusable, heterogeneous | mdpi.com |
| Synthesis of Benzothiazoles | NH3(CH2)4NH3SiF6 | o-Aminothiophenol, Aldehydes | Solvent-free | Room Temp | Efficient, heterogeneous | tandfonline.com |
| Dehydrosilylation | Benzothiazolium [BArCl] salts | Alcohols, Silanes | DCM | 20 | Carbon Lewis acid catalyst | nih.gov |
Advanced Analytical Characterization Techniques for Complex Organic Molecules
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H-NMR: In ¹H-NMR spectroscopy of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, distinct signals are observed that correspond to the different types of protons in the molecule. vulcanchem.com A singlet is typically observed for the methyl group protons around δ 2.79 ppm. eurjchem.com The aromatic protons on the phenyl ring show complex multiplets in the region of δ 7.38 ppm. eurjchem.com The acidic proton of the carboxylic acid group appears as a broad singlet at a downfield chemical shift, often around δ 12.86 ppm. eurjchem.com
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, characteristic peaks are observed. eurjchem.com The methyl carbon appears at approximately 13.0 ppm. eurjchem.com The isoxazole (B147169) and phenyl ring carbons resonate in the range of 110.0 to 162.4 ppm, while the carboxylic acid carbonyl carbon is typically found at a more downfield position, around 175.3 ppm. eurjchem.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.79 | s | -CH₃ |
| ¹H | 7.38 | m | Aromatic-H |
| ¹H | 12.86 | br s | -COOH |
| ¹³C | 13.0 | -CH₃ | |
| ¹³C | 110.0 - 162.4 | Aromatic & Isoxazole Carbons | |
| ¹³C | 175.3 | -COOH |
Infrared (IR) Spectroscopy (e.g., FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid displays several characteristic absorption bands. vulcanchem.comeurjchem.com A broad band is typically observed in the region of 2607-3072 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. eurjchem.com The C=O stretching vibration of the carboxylic acid group appears as a strong absorption around 1689 cm⁻¹. eurjchem.com Bands in the 1454-1605 cm⁻¹ range can be attributed to the C=C and C=N stretching vibrations of the aromatic and isoxazole rings. eurjchem.com The C-F stretching vibration is expected in the 1150-1250 cm⁻¹ region. vulcanchem.com
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2607-3072 | O-H Stretch | Carboxylic Acid |
| 1689 | C=O Stretch | Carboxylic Acid |
| 1454-1605 | C=C and C=N Stretch | Aromatic/Isoxazole Rings |
| 1150-1250 | C-F Stretch | Fluoro Group |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the molecular ion peak [M+H]⁺ is observed at an m/z of 272 in electrospray ionization (ES) mode. eurjchem.com The exact mass of the compound is 255.0098489 Da. nih.gov The fragmentation pattern can further help in confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is expected to show absorption bands corresponding to the π-π* transitions of the aromatic and isoxazole ring systems.
Chromatographic Separations for Compound Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and for its preparative separation. lgcstandards.comsielc.com A reverse-phase HPLC method is commonly used for the analysis of this compound and its potassium salt. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of the compound is often reported to be greater than 95%. lgcstandards.com
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone technique for the analysis of Fenitrothion in technical products and environmental samples. oup.com The method typically involves dissolving the sample in a suitable solvent, such as chloroform, along with an internal standard, followed by analysis with a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). oup.comresearchgate.net
The choice of column packing is critical for achieving successful separation. Studies have evaluated various column packings to identify the most effective system. For instance, columns packed with OV-210 or polyphenyl ether (PPE-6R) have been shown to successfully resolve Fenitrothion from its most closely related isomer, O,O-dimethyl O-(4-methyl-3-nitrophenyl) phosphorothioate. oup.com A collaborative study involving 21 laboratories validated a method using a PPE-6R column with fluoranthene (B47539) as the internal standard. oup.com An alternative official method utilizes an OV-210 column with dibutyl sebacate (B1225510) as the internal standard. oup.comnih.gov
Headspace solid-phase microextraction (SPME) coupled with GC/MS offers a solvent-free alternative for extracting and analyzing Fenitrothion residues, for example, in wheat. academicjournals.org A study using a 65 µm polydimethylsiloxane (B3030410) (PDMS) fiber demonstrated high recovery rates for Fenitrothion (98.9% and 101.2% for fortification levels of 0.1 and 1 mg/kg, respectively). academicjournals.org For air sample analysis, a method involving thermal-desorption cold trap (TCT) injection with GC-MS has been developed to determine Fenitrothion and its main metabolites, 3-methyl-4-nitrophenol (B363926) and fenitrooxon. researchgate.netnih.gov This method achieved detection limits between 1.6 and 2.1 ng m⁻³. researchgate.net
Table 1: GC Systems for Fenitrothion Analysis
| Column Packing | Internal Standard | Detector | Application | Reference |
|---|---|---|---|---|
| Polyphenyl ether (PPE-6R) | Fluoranthene | FID | Technical grade, formulations | oup.com |
| OV-210 | Dibutyl sebacate | FID | Technical grade, formulations | oup.comnih.gov |
| 65 µm Polydimethylsiloxane (SPME) | - | MS | Wheat residues | academicjournals.org |
| Tenax adsorbent tube | Deuterated isotopes | MS | Air samples | researchgate.net |
Advanced Detection Methods for Environmental and Biological Matrices
While chromatographic techniques are reliable, there is a growing demand for rapid, cost-effective, and portable detection methods for on-site monitoring of Fenitrothion in environmental and biological samples. mdpi.commdpi.comresearchgate.net
Electrochemical Sensing Modalities
Electrochemical sensors have emerged as a promising alternative for Fenitrothion detection due to their high sensitivity, rapid response, and portability. mdpi.comresearchgate.net These sensors often rely on the electrochemical reduction of the nitro group in the Fenitrothion molecule. The performance of these sensors is heavily dependent on the modification of the electrode surface, which enhances electron transfer and analyte accumulation. mdpi.commdpi.com
Various materials have been employed to modify glassy carbon electrodes (GCE) for improved Fenitrothion detection:
β-Cyclodextrin Polymer (β-CDP): An electrode modified by the electropolymerization of β-cyclodextrin (β-CDP/GCE) demonstrated a low detection limit of 6 ng/mL in cabbage and tap water samples. mdpi.com The inner cavities of the β-CD polymer increase the electrode's surface area and facilitate the accumulation of Fenitrothion. mdpi.com
Metal-Organic Frameworks (MOFs): A non-enzymatic sensor based on a titanium-based MOF (NH2-MIL-125(Ti)) combined with reduced graphene oxide (RGO) showed a detection limit of 0.0338 μM. mdpi.com The MOF provides strong recognition and enrichment capabilities, while RGO enhances electrical conductivity. mdpi.comx-mol.net
Nanocomposites: A novel sensor using a nanocomposite of multi-walled carbon nanotubes (MWCNTs), cobalt ferrite (B1171679) nanoparticles (CoFe2O4NPs), and an ionic liquid ([Emim][BF4]) achieved a 7-fold enhancement in electrochemical signals compared to a bare GCE. africaresearchconnects.com This sensor had a detection limit of 0.0135 μM and was successfully used to quantify Fenitrothion in fruit extracts. africaresearchconnects.com Other nanocomposites, such as those based on niobium carbide (NbC) and molybdenum nanoparticles (NbC@Mo) or porous graphene oxide (PGO), have also shown excellent sensitivity with detection limits in the nanomolar range. nih.govnih.gov
Table 2: Performance of Various Electrochemical Sensors for Fenitrothion Detection
| Electrode Modification | Detection Limit | Linear Range | Matrix | Reference |
|---|---|---|---|---|
| β-Cyclodextrin Polymer (β-CDP/GCE) | 6 ng/mL | 10–4000 ng/mL | Cabbage, Tap Water | mdpi.com |
| NH2-MIL-125(Ti)/RGO/GCE | 0.0338 μM | 0.072–18 μM | Agricultural Products | mdpi.com |
| IL@CoFe2O4NPs@MWCNTs@GCE | 0.0135 μM | 0.02–160 μM | Fruit Extract | africaresearchconnects.com |
| GdPO4/RGO/GCE | 0.007 µM | 0.01–342 µM | Water Samples | x-mol.net |
| Porous Graphene Oxide (PGO)/SPCE | 0.061 μM | 0.02-250 μM | Fruit, Water | nih.gov |
| Niobium Carbide@Molybdenum (NbC@Mo)/SPCE | 0.15 nM | 0.01-1889 μM | Fruit Samples | nih.gov |
Fluorescence-Based Detection Systems
Fluorescence-based detection systems offer another highly sensitive and selective approach for Fenitrothion analysis. mdpi.comrsc.org These methods often utilize phenomena like Förster resonance energy transfer (FRET) or the inner filter effect (IFE) to produce a signal. rsc.orgnih.govnih.gov
Recent research has focused on developing novel fluorescent probes and platforms:
Aptamer-Based Sensors: Single-stranded DNA (ssDNA) aptamers that specifically bind to Fenitrothion have been developed. mdpi.com In one system, FAM-labeled aptamers act as sensors, showing dissociation constants (Kd) in the nanomolar range, indicating high specific binding. mdpi.com A label-free assay was also developed using an aptamer and Thioflavin T (ThT) dye, which could successfully detect Fenitrothion in spiked plant extracts. mdpi.com
Upconversion Nanomaterials: An immuno-type fluorescent sensor was created using rare earth element-doped upconversion nanomaterials (UCNPs) and graphene oxide (GO). btmc.edu.cn In this system, the pesticide competitively binds to a monoclonal antibody, disrupting the FRET between the UCNPs and GO, which restores fluorescence. btmc.edu.cn This sensor achieved a very low detection limit of 0.081 ng/mL. btmc.edu.cn
Nanobody-Based Immunoassays: A fluorescent ELISA was developed using a nanobody-alkaline phosphatase fusion protein and a composite of red emissive carbon dots (r-CDs) anchored on cobalt oxyhydroxide nanosheets (CoOOH NS). nih.gov The presence of Fenitrothion leads to a fluorescence recovery of the r-CDs, with a detection limit of 0.14 ng/mL. nih.gov
MOF-Based Probes: A fluorescence nanoprobe using an enzyme-mediated silver nanoparticle-modified metal-organic framework (AgNPs@PCN-224) was prepared for detecting organophosphorus pesticides like Fenitrothion. nih.gov The inhibition of acetylcholinesterase by Fenitrothion prevents the decomposition of a substrate that would otherwise recover the quenched fluorescence, allowing for quantification with a detection limit of 0.037 ng/mL. nih.gov
Microfluidic Platforms for Chemical Detection
Microfluidic platforms, or lab-on-a-chip devices, integrate various analytical steps into a miniaturized system, offering advantages such as reduced consumption of samples and reagents, faster analysis times, and portability, making them ideal for on-site detection. nih.govmdpi.comresearchgate.net
Several microfluidic systems have been developed for Fenitrothion analysis:
Coupling with Microextraction: A method coupling air-assisted liquid-liquid microextraction (AALLME) with microchip capillary electrophoresis (MCE) was developed for the pre-concentration and separation of Fenitrothion and parathion. nih.gov The system, which uses electrochemical detection, provides a portable solution for in-situ analysis of these insecticides. nih.gov
Photonic Biosensors: A highly sensitive photonic biosensor based on a bimodal waveguide (BiMW) interferometer has been used for the rapid and label-free quantification of Fenitrothion in tap water. csic.es The system employs a competitive immunoassay on the sensor chip, which is integrated with a polydimethylsiloxane (PDMS) microfluidic cell, achieving a detection limit of 0.29 ng/mL. csic.es
Suspension Arrays: A photonic suspension array using silica (B1680970) colloidal crystal beads (SCCBs) was developed for the simultaneous detection of Fenitrothion and another pesticide, chlorpyrifos-methyl. plos.org This high-throughput method utilizes SCCBs with nanopatterned surfaces for increased antibody binding, offering a sensitive and specific immunoassay platform. plos.org The combination of microfluidics for bead generation and the array format allows for multiplexed analysis. plos.org
These microfluidic devices effectively overcome many limitations of traditional analytical methods, paving the way for real-time environmental and food safety monitoring. mdpi.comcsic.es
Mechanistic Investigations of Biochemical and Cellular Interactions Excluding Human Clinical Data
Elucidation of Molecular Interaction Pathways
3,3'-Diindolylmethane interacts with a multitude of signaling pathways within the cell, leading to a range of biological effects. mdpi.com These interactions are complex and often cell-type specific. Research indicates that DIM can modulate signaling pathways such as those involving Akt, NF-κB, and FOXO3, which are crucial for cell survival, proliferation, and apoptosis. pnas.org Furthermore, DIM is known to engage with the aryl hydrocarbon receptor (AHR) and estrogen receptor (ER) signaling pathways. biorxiv.org In some cancer cell models, it has been shown to activate the Hippo signaling pathway, which plays a role in controlling organ size and tumorigenesis. spandidos-publications.com
The interaction of DIM with nuclear receptors is a key aspect of its molecular mechanism.
Estrogen Receptor (ER): DIM exhibits selective activity towards estrogen receptor subtypes. It has been shown to be a promoter-specific activator of ER function, even in the absence of estradiol. nih.gov Notably, DIM does not appear to bind directly to the estrogen receptor in the same manner as estradiol. nih.govoup.com Instead, it is proposed to be a new class of ERβ-selective compound that functions through a ligand-independent mechanism. oup.com This involves the recruitment of ERβ and coactivators to the regulatory elements of target genes. oup.com Some studies suggest that the activation of ER by DIM may involve the protein kinase A (PKA) signaling pathway. biorxiv.orgnih.gov Molecular docking studies have been employed to model the interaction between DIM and proteins like β-lactoglobulin, indicating that hydrophobic interactions and hydrogen bonds are significant in their complex formation. nih.gov
Androgen Receptor (AR): In contrast to its effects on the estrogen receptor, DIM acts as a potent antagonist of the androgen receptor (AR). medchemexpress.com It inhibits the function of the AR, which is critical in certain types of prostate cancer cells. medchemexpress.commskcc.org This antiandrogenic property is observed through the suppression of dihydrotestosterone (B1667394) (DHT)-stimulated DNA synthesis and the reduction of prostate-specific antigen (PSA) levels. medchemexpress.com Co-treatment with DIM can partially inhibit the translocation of the AR to the nucleus. medchemexpress.com
Aryl Hydrocarbon Receptor (AHR): DIM is also recognized as an agonist of the Aryl Hydrocarbon Receptor. biorxiv.org Upon activation by DIM, the AHR translocates into the nucleus, forms a heterodimer with the AHR nuclear translocator (ARNT), and can then associate with estrogen receptors to influence gene expression in a ligand-independent manner. biorxiv.orgmdpi.com
DIM has been shown to inhibit the activity of several key enzymes, which contributes to its biological effects.
Cytochrome P450 (CYP) Enzymes: DIM is classified as a P450 inhibitor. ebi.ac.uk It can alter the metabolism of estrogens by inhibiting certain cytochrome P450 enzymes, which may contribute to its effects in hormone-sensitive cells. pnas.org
Protein Phosphatase 2A (PP2A): One of the mechanisms by which DIM is thought to exert its effects is through the inhibition of protein phosphatase 2A (PP2A). pnas.org PP2A is an upstream regulator of the ATM kinase, a critical component of the DNA damage response. By inhibiting PP2A, DIM can lead to the activation of ATM. pnas.org
HECT E3 Ligases: Molecular modeling studies have suggested that DIM can interact with the ubiquitin exosite of the HECT E3 ligases WWP1 and WWP2. acs.org Autoubiquitination assays have confirmed that DIM is an inhibitor of WWP1. acs.org
Histone Deacetylases (HDACs): DIM has been reported to selectively induce the proteasome-mediated degradation of class I histone deacetylases (HDAC1, HDAC2, HDAC3, and HDAC8) without affecting class II HDACs. ncats.io
Mitochondrial H+-ATP Synthase: In certain cancer cell lines, DIM has been identified as a novel inhibitor of mitochondrial H+-ATP synthase. webmd.com
Cellular Response Mechanisms in Model Systems (In Vitro Studies)
In vitro studies using various cell lines have been instrumental in elucidating the cellular responses to DIM treatment.
DIM influences the location of several key cellular proteins. For instance, it promotes the nuclear translocation of the aryl hydrocarbon receptor (AHR). mdpi.com In contrast, it can partially inhibit the nuclear translocation of the androgen receptor. medchemexpress.com In the context of the Hippo signaling pathway, DIM treatment leads to the phosphorylation of the transcriptional co-activator YAP, resulting in its cytoplasmic sequestration and preventing its nuclear accumulation. spandidos-publications.com Furthermore, DIM has been observed to induce the nuclear localization of the cell cycle inhibitor p27kip. nih.gov
DIM modulates a variety of cellular pathways, leading to significant changes in cell behavior.
Cell Cycle Regulation: A prominent effect of DIM is the induction of cell cycle arrest. nih.gov It has been shown to cause both G1 and G2/M phase arrest in different cancer cell lines. nih.govplos.org This is achieved by down-regulating the protein levels of several cell cycle-related kinases, including CDK1, CDK2, CDK4, and CDK6, as well as Cyclin B1. nih.gov DIM also downregulates the cell division cycle 25A (Cdc25A) phosphatase, a key regulator of cell cycle progression. nih.gov
Apoptosis and Proliferation: DIM is a known inducer of apoptosis (programmed cell death) and an inhibitor of proliferation in numerous cancer cell models. pnas.orgnih.gov It can modulate the expression of proteins involved in these processes, such as those in the Akt, NF-κB, and FOXO3a/β-catenin/GSK-3β signaling pathways. pnas.org
Signaling Pathway Inhibition: DIM has been found to inhibit several signaling pathways that are often hyperactive in cancer cells. For example, it has been shown to inhibit the Akt/GSK-3β, ERK1/2, and STAT3 signaling pathways. plos.org In breast cancer cells, DIM rapidly and selectively inhibits hepatocyte growth factor (HGF)/c-Met signaling. nih.gov
The table below summarizes the effects of DIM on various cellular pathways in different in vitro models.
| Cell Line Model | Pathway Modulated | Observed Effect | Reference |
| Gastric Cancer Cells | Hippo Signaling Pathway | Activation, leading to inhibition of cell growth and G1-phase cell cycle arrest. spandidos-publications.com | spandidos-publications.com |
| Gastric Cancer Cells | STIM1 Mediated Store-Operated Calcium Entry | Induction of cell death. ijbs.com | ijbs.com |
| Breast Cancer Cells (MCF-7) | Estrogen Receptor Signaling | Ligand-independent activation of ER function. nih.gov | nih.gov |
| Breast Cancer Cells (MDA-MB-231) | HGF/c-Met Signaling | Rapid and selective inhibition. nih.gov | nih.gov |
| Prostate Cancer Cells (LNCaP) | Androgen Receptor Signaling | Antagonism, leading to inhibition of cell proliferation. medchemexpress.commskcc.org | medchemexpress.commskcc.org |
| Colon Cancer Cells (HT-29) | Cell Cycle Regulation | Induction of G1 and G2/M phase arrest. nih.gov | nih.gov |
| Vascular Smooth Muscle Cells | PDGF-Rβ Signaling | Inhibition, leading to suppression of proliferation and migration. plos.org | plos.org |
Genetic studies have provided further insights into the mechanisms of DIM action.
MicroRNA Regulation: In MCF-7 breast cancer cells, DIM treatment has been shown to increase the expression of microRNA-21 (miR-21). nih.gov This upregulation of miR-21, in turn, leads to the downregulation of Cdc25A, contributing to the inhibition of cell proliferation. nih.gov Molecular docking simulations have also suggested that DIM can interact with the precursor of miR-21. oaepublish.com Another study identified that DIM-induced suppression of cancer cell proliferation may involve the downregulation of miR-30e, which targets ATG5. ncats.io
Gene Expression Profiling: Studies using chromatin immunoprecipitation with high-throughput sequencing (ChIP-seq) have revealed that in MCF-7 cells, DIM treatment leads to ERα binding sites being enriched for the AHR motif. mdpi.com This suggests a co-regulation of gene expression by both ERα and AHR in the presence of DIM. mdpi.com
Yeast Model Studies: In the model organism Schizosaccharomyces pombe, genetic studies have identified that a mutation in the gene for the mitochondrial translation elongation factor EF-Ts (tsf1+) can confer resistance to DIM. researchgate.net This suggests that decreased mitochondrial translation is a mechanism of resistance to DIM in this organism. researchgate.net
Proteomic and Metabolomic Profiling
The investigation into the biochemical impact of Celecoxib (EINECS 235-412-1) has been further elucidated through proteomic and metabolomic profiling in various non-human models. These studies provide a detailed view of the compound's interaction with cellular proteins and its effect on metabolic pathways.
Proteomic Profiling
A label-free thermal proteome profiling method was employed to identify Celecoxib's targets in the nervous system of rats. researchgate.net In this study, proteins from the rat hippocampus were treated with multiple concentrations of the drug at various temperatures. nih.gov Analysis of the soluble protein extract at 67°C revealed that out of 478 identified proteins, 44 were uniquely detected in the drug-treated samples. nih.gov One of these, Ras-associated binding protein 4a, had been previously identified as an off-target of Celecoxib in the rat central nervous system. nih.gov Biomedical enrichment analysis of all detected proteins indicated their involvement in signaling pathways related to neurodegenerative diseases and cancer. nih.gov
Interactive Data Table: Celecoxib-Modulated Proteins in Rat Hippocampus
| Protein Category | Number of Proteins Identified | Potential Implication |
|---|---|---|
| Uniquely Detected in Drug-Treated Samples | 44 | Off-target effects |
| Total Identified Proteins at 67°C | 478 | Broader cellular interactions |
| Previously Reported Off-Target | 1 (Ras-associated binding protein 4a) | Nervous system effects |
| Enriched Pathways | - | Neurodegenerative disease, Cancer |
Metabolomic Profiling
Metabolomic studies have revealed significant alterations in cellular metabolism upon treatment with Celecoxib. In a study involving APCMin/+ mice, administration of Celecoxib led to a substantial reduction in intestinal polyp burden, which was associated with changes in the luminal microbiota and metabolome. aacrjournals.org The treatment caused a notable decrease in a majority of fecal metabolites linked to carcinogenesis, including glucose, amino acids, nucleotides, and lipids. aacrjournals.org Specifically, 123 metabolites were found to be decreased, while 26 were increased. aacrjournals.org These alterations in the metabolome are suggested to contribute to reduced cell proliferation. aacrjournals.org
In breast cancer cell models (T47d), a mass spectrometry-based targeted metabolomics approach identified 43 metabolites affected by Celecoxib treatment. nih.gov These metabolites are involved in several key pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism, suggesting that Celecoxib's antiproliferative activity may be mediated through metabolic changes independent of its COX-2 inhibition. nih.gov
Furthermore, investigations into the biotransformation of Celecoxib using microbial cultures have identified several metabolites. researchgate.net The primary metabolic pathway involves the hydroxylation of the methyl group to form a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite. researchgate.net This carboxylic acid metabolite can then be conjugated with glucuronide. researchgate.net In rats, the primary route of metabolism is also through this single oxidative pathway. researchgate.net
Interactive Data Table: Metabolomic Changes Induced by Celecoxib
| Study Model | Key Findings | Affected Pathways |
|---|---|---|
| APCMin/+ Mice | Decreased levels of pro-carcinogenic fecal metabolites (123 decreased, 26 increased). aacrjournals.org | Reduced cell proliferation. aacrjournals.org |
| Breast Cancer Cells (T47d) | Altered levels of 43 metabolites. nih.gov | Tricarboxylic acid cycle, amino acid metabolism, energy production. nih.gov |
| Microbial Cultures & Rat Models | Formation of hydroxymethyl and carboxylic acid metabolites. researchgate.net | Oxidative metabolism, Glucuronidation. researchgate.net |
Transcriptomic Analysis
Transcriptomic analysis has provided significant insights into the gene expression changes induced by Celecoxib in various non-human cell and animal models, highlighting the molecular pathways it modulates.
In a study on the human lung squamous cell carcinoma (LSQCC) cell line SK-MES-1, RNA sequencing identified 317 differentially expressed genes (DEGs) and 25 differentially expressed long non-coding RNAs (DE-LNRs) following Celecoxib treatment. nih.gov Enrichment analysis of these DEGs pointed to the involvement of several key pathways, including 'protein processing in endoplasmic reticulum' and the 'mTOR signaling pathway'. nih.gov Notably, genes such as vascular endothelial growth factor A (VEGFA), activating transcription factor 4 (ATF4), and fibronectin 1 (FN1) were highlighted in the protein-protein interaction network. nih.gov
A study on rats with thioacetamide (B46855) (TAA)-induced cirrhotic splenomegaly demonstrated that Celecoxib treatment led to the identification of 304 coexisting DEGs when comparing the TAA group with the control group and the TAA + Celecoxib group with the TAA group. nih.govresearchgate.net Gene ontology (GO) and KEGG pathway analyses indicated that Celecoxib may attenuate cirrhotic splenomegaly by suppressing splenic immune cell proliferation, inflammation, and fibrogenesis. nih.govresearchgate.net This was further validated by the observed decrease in splenic Ki-67-positive cells, macrophages, fibrotic areas, and the mRNA levels of collagen III and α-SMA. nih.govresearchgate.net
In glioblastoma cells, Celecoxib has been shown to suppress the expression of NF-κB p65 (RelA) and TNFα. mdpi.com Transcriptional analysis of brain tumor samples revealed significantly higher activity of these genes in tumor samples compared to normal samples. mdpi.com Treatment of the human glioblastoma cell line SF-767 with Celecoxib resulted in a dose-dependent reduction in the expression of NF-κB p65 (RelA) and TNFα. mdpi.com
Furthermore, transcriptome analysis in the context of cancer cell growth has shown that antioxidants can lower the expression of cellular antioxidant genes and increase tumor proliferation by decreasing levels of ROS, oxidative DNA damage, and p53 expression in both murine and human lung tumor cells. oaepublish.com While not a direct study on Celecoxib, it provides context for the complex interplay of pathways that can be influenced by anti-inflammatory agents.
Interactive Data Table: Transcriptomic Effects of Celecoxib
| Model System | Number of Differentially Expressed Genes (DEGs) | Key Modulated Genes/Pathways |
|---|---|---|
| Lung Squamous Carcinoma Cells (SK-MES-1) | 317 DEGs, 25 DE-LNRs nih.gov | VEGFA, ATF4, FN1; mTOR signaling pathway, Protein processing in endoplasmic reticulum. nih.gov |
| Rat Model of Cirrhotic Splenomegaly | 304 coexisting DEGs nih.govresearchgate.net | Collagen III, α-SMA; Immune cell proliferation, Inflammation, Fibrogenesis. nih.govresearchgate.net |
| Glioblastoma Cells (SF-767) | - | NF-κB p65 (RelA), TNFα. mdpi.com |
Computational Chemistry and Molecular Modeling for Predictive Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to analyze the fundamental electronic properties of a molecule. dergipark.org.trdergipark.org.tr These methods provide a detailed picture of electron distribution and energy levels, which are essential for understanding a molecule's stability, reactivity, and potential interaction sites for both electrophilic and nucleophilic attacks. dergipark.org.tr
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trozal.edu.trdergipark.org.tr In the study of Fentanyl, DFT calculations, alongside the Hartree-Fock (HF) method, have been utilized to perform geometry optimizations in both gas and aqueous phases. dergipark.org.tr
A notable study employed the B3LYP functional with 6-31G(d,p) and 6-31++G(d,p) basis sets to carry out a comprehensive quantum chemical analysis of Fentanyl. dergipark.org.tr The research involved several key analyses:
Geometry Optimization: The molecule's most stable three-dimensional shape was calculated and found to be consistent with data in the existing literature. dergipark.org.tr
Charge Distribution: Mulliken and Natural Population Analysis (NPA) were used to determine the distribution of electronic charges on each atom of the Fentanyl molecule. dergipark.org.tr
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the interactions between orbitals, helping to understand the bonding within the molecule. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map was generated to identify the regions of the molecule that are rich or poor in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trcapes.gov.br
| Analysis Type | Methodology/Basis Set | Key Findings |
|---|---|---|
| Geometry Optimization | DFT (B3LYP) / 6-31++G(d,p) | Provided stable 3D structure; lowest total energy, enthalpy, and Gibbs free energy values. |
| Charge Distribution | Mulliken and Natural Population Analysis | Determined the electronic charge on each atom. |
| Reactivity Analysis | Frontier Molecular Orbital (FMO) Analysis | Calculated HOMO-LUMO energy gap to assess chemical reactivity. |
| Interaction Analysis | Natural Bond Orbital (NBO) Analysis | Investigated intramolecular orbital interactions. |
| Reactive Site Prediction | Molecular Electrostatic Potential (MEP) | Identified likely sites for electrophilic and nucleophilic reactions. |
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex. drugbank.comscientific.net This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as Fentanyl, and its biological targets, like the μ-opioid receptor. drugbank.comnih.govbiorxiv.org Docking simulations can help identify key amino acid residues in the receptor's binding pocket that are essential for the interaction. nih.gov
Following a docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the forces driving the binding. Studies on Fentanyl and its analogs have identified a common binding site orientation within the μ-opioid receptor. drugbank.comscientific.netnih.gov The N-phenethyl group of Fentanyl is often predicted to insert deep into a crevice between transmembrane helices, while the N-phenylpropanamide group projects towards a different pocket. scientific.net
Key interactions identified in docking studies of Fentanyl with the μ-opioid receptor include:
Hydrogen Bonds: The protonated amine of Fentanyl's piperidine (B6355638) ring can form a critical hydrogen bond or salt bridge with acidic residues like Aspartate 147 (Asp147). biorxiv.org Some studies also propose an alternative binding mode involving a hydrogen bond with Histidine 297 (His297). biorxiv.orgresearchgate.net
Hydrophobic Interactions: The phenyl rings of Fentanyl engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing significantly to binding affinity.
Van der Waals Forces: Numerous van der Waals contacts between the ligand and various receptor residues provide additional stability to the complex.
| Residue | Location (Transmembrane Helix) | Potential Interaction Type |
|---|---|---|
| Asp147 | TM-III | Salt Bridge / Hydrogen Bond |
| His297 | TM-VI | Hydrogen Bond (Alternative Pose) |
| Tyr113, Met116 | - | General Binding Site Contact |
| Trp293 | - | Stable Contact |
| Ile109, Tyr291 | - | General Binding Site Contact |
Conformational analysis, often coupled with molecular docking, is used to determine the three-dimensional arrangement of atoms (conformation) of a ligand when it is bound to its receptor. drugbank.com Fentanyl is a flexible molecule, and its conformation can significantly influence its binding affinity. mdpi.com
Docking studies predict the most likely binding pose, which is the specific conformation and orientation of the ligand in the binding site. For Fentanyl, simulations have suggested that the most potent derivatives tend to adopt an extended conformation in the bound state. drugbank.com However, different studies have proposed varied binding poses, including different orientations and conformations (cis or trans) of the amide bond, highlighting the complexity of predicting the precise binding mode for flexible ligands. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.netfrontiersin.org MD simulations provide a view of the dynamic "evolution" of a system, allowing researchers to observe how a protein-ligand complex behaves in a simulated physiological environment. This technique is invaluable for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. researchgate.net
A key application of MD simulations is to evaluate the stability of a ligand-protein complex, such as Fentanyl bound to the μ-opioid receptor. biorxiv.org The stability of the complex over the simulation time (e.g., hundreds of nanoseconds) is a strong indicator of a viable binding mode. mdpi.com
Researchers assess stability by monitoring several parameters:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are calculated over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are more flexible or rigid. This can reveal how ligand binding affects the protein's dynamics.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein throughout the simulation is monitored to confirm the stability of these critical interactions. researchgate.net
MD simulations of Fentanyl-μ-opioid receptor complexes have been used to confirm the stability of binding modes involving interactions with key residues like Asp147 and His297. biorxiv.org These simulations show that Fentanyl can form stable contacts with numerous residues, explaining the stability of its binding poses. biorxiv.orgresearchgate.net
Conformational Changes and Allosteric Effects
The conformational landscape of porphyrins is critical to their function. Due to the significant steric strain imposed by the eight bulky bromine atoms on the porphyrin periphery and the four large pentylphenyl groups at the bridging meso positions, the macrocycle of EINECS 235-412-1 is expected to be highly distorted from planarity. Computational chemistry provides powerful tools to explore these structural dynamics.
Molecular mechanics (MM) and, more powerfully, quantum mechanics (QM) calculations can predict the stable conformations of the porphyrin ring. For heavily substituted porphyrins, non-planar conformations such as saddled, ruffled, or domed structures are common. A computational study on a related, highly distorted water-soluble porphyrin, 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin, confirmed through Density Functional Theory (DFT) calculations that the saddled conformation is significantly influenced by its environment and protonation state. mdpi.com For this compound, molecular dynamics (MD) simulations could be employed to simulate the molecule's dynamic behavior over time, revealing how the porphyrin macrocycle and its peripheral groups flex and rotate in different solvent environments. nih.gov These simulations can map the energy landscape of different conformational states and the barriers between them.
Allosteric effects, where binding at one site influences the properties of a distant site, are conceivable in such a complex structure. For instance, the binding of a ligand to the central copper ion could induce subtle changes in the porphyrin's conformation. These changes could, in turn, alter the electronic properties or interaction potential of the peripheral pentylphenyl groups. While direct research on allosteric modulation in this specific compound is not publicly documented, the principles are well-established for other complex molecular systems and could be investigated using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model ligand binding and its long-range structural consequences.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net For a molecule as complex as this compound, QSAR can be a valuable tool for predicting its potential biological effects without extensive experimental testing.
Developing a QSAR model for a class of compounds like substituted metalloporphyrins requires a dataset of structurally related molecules with measured biological activity. The process involves several key steps:
Data Collection and Curation: A database of porphyrins with varying substituents (e.g., different halogens, alkyl chains, or metal centers) and their corresponding measured biological activities would be assembled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure. For this compound, these would include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines, a mathematical model is built that links the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
The following table provides an example of descriptors that could be used in a QSAR model for this class of compounds.
| Descriptor Class | Example Descriptors | Relevance to Porphyrin Structure |
| Constitutional | Molecular Weight, Atom Counts (Br, N, Cu) | Basic properties related to size and composition. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and degree of branching. |
| Geometric | Molecular Surface Area, Molecular Volume, Non-planarity (e.g., saddling distortion) | Quantifies the 3D structure and steric hindrance. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relates to electronic properties, reactivity, and intermolecular interactions. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. |
This table is illustrative and represents potential descriptors for QSAR modeling.
Once a predictive QSAR model is established, it can be interpreted to understand which structural features are most important for a given biological activity. For this compound, a QSAR study could reveal how the degree of bromination, the length of the alkyl chain on the phenyl rings, and the presence of the copper ion contribute to its activity. nih.gov
For instance, the model might show that increased bromination, leading to a more distorted and electron-deficient porphyrin ring, positively correlates with a specific catalytic activity. Conversely, it might indicate that the long pentyl chains on the phenyl groups enhance solubility in nonpolar environments, which could be critical for activity in a lipid membrane. These insights allow chemists to deduce structure-activity relationships, which can guide the design of new porphyrin-based molecules with enhanced or tailored properties. semanticscholar.org
Advanced Computational Algorithms and Machine Learning in Chemical Research
The vast chemical space of possible porphyrin structures makes traditional experimental and computational screening challenging. acs.org Advanced algorithms and machine learning (ML) are transforming this landscape by enabling rapid and accurate prediction of molecular properties. uni-wuppertal.de
For a molecule like this compound, ML models can be trained on large datasets of known porphyrins to predict properties such as electronic absorption spectra, redox potentials, and energy gaps. nih.govacs.org Recent research has demonstrated that ML models, particularly those using graph-based molecular representations, can predict the energy gaps of thousands of porphyrins with high accuracy (RMSE < 0.06 eV). acs.org Another study used interpretable machine learning to analyze the relationships between substituents, aromaticity, and non-planarity in a large dataset of metalloporphyrins. acs.org Such models could predict the key spectral features of this compound far more quickly than traditional quantum chemical calculations.
The true power of modern computational research lies in the integration of data from multiple sources. For complex systems like substituted metalloporphyrins, a holistic understanding requires combining theoretical calculations with experimental results. Machine learning serves as a powerful framework for this data integration.
For example, a research workflow could involve:
High-Throughput Computation: Generating a large database of calculated properties (e.g., conformational energies, electronic spectra) for a virtual library of porphyrins related to this compound using DFT.
Experimental Data: Collecting available experimental data, such as UV-Vis spectra, electrochemical measurements, and biological activity assays for a subset of these molecules.
Integrated ML Modeling: Using an ML algorithm to build a model that learns from both the large-scale computational data and the sparser, but highly accurate, experimental data. This approach, sometimes called multifidelity machine learning, can create models that are more accurate than those trained on either data type alone. uni-wuppertal.dearxiv.org
This integrated approach allows for the analysis of complex structure-property relationships that might not be apparent from a single data source. It can accelerate the discovery of new functional materials by creating robust predictive models that can screen vast chemical spaces for molecules with desired attributes, such as specific catalytic activities or optical properties. acs.org
Environmental Fate, Transport, and Degradation of Benzothiazolium Dyes
Environmental Release and Distribution Pathways
The primary route of entry for Basic Blue 41 into the environment is through the discharge of industrial wastewater. ru.nlfibre2fashion.com Textile manufacturing processes are water-intensive, and a notable percentage of the dyes used, estimated between 10-15%, are lost to effluents during dyeing operations. fibre2fashion.com This wastewater, if not adequately treated, carries the dye into various environmental compartments.
Aquatic Transport (Surface Water and Groundwater)
Once released into wastewater streams, Basic Blue 41 is transported into aquatic ecosystems, including rivers and lakes. ru.nl The discharge of dye-laden effluents has several immediate impacts on surface water quality. The intense color of the dye significantly reduces sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, leading to a decrease in dissolved oxygen levels essential for aquatic life. ru.nl
The mobility of the dye in water facilitates its distribution over large areas. There is also a considerable risk of groundwater contamination, as dye pollutants from surface water can seep into underlying aquifers. ru.nl This poses a threat to drinking water resources and the broader subterranean ecosystem. The complex and stable aromatic structure of the dye contributes to its persistence in aquatic environments. ru.nl
Soil and Sediment Interactions: Adsorption/Desorption Processes
When dye-containing water comes into contact with soil and sediments, significant interactions occur, primarily through adsorption and desorption. Adsorption is the process by which the dye molecules bind to the surface of soil and sediment particles. epa.gov This is a crucial process affecting the mobility and bioavailability of Basic Blue 41 in the environment. envirocomp.com
Numerous studies have demonstrated the capacity of various natural and synthetic materials to adsorb Basic Blue 41 from aqueous solutions. Materials such as bituminous shale, natural zeolitic tuff, activated carbon, and coconut fibers have been shown to be effective adsorbents. fibre2fashion.comresearchgate.net The efficiency of adsorption is influenced by several factors:
pH: The adsorption of Basic Blue 41, a cationic dye, generally increases with higher pH. At lower, acidic pH, an excess of hydrogen ions (H+) competes with the positively charged dye cations for binding sites on the adsorbent surface, reducing uptake.
Temperature: The adsorption process for this dye has been found to be endothermic, meaning that an increase in temperature favors higher adsorption capacity. fibre2fashion.comresearchgate.net
Particle Size: Smaller adsorbent particle sizes typically lead to higher adsorption rates due to the larger surface area available for binding. fibre2fashion.com
Contact Time: Adsorption is a time-dependent process, often rapid initially, followed by a slower approach to equilibrium.
The equilibrium of this process is often described by isotherm models, with the Langmuir model frequently providing a good fit for the experimental data, suggesting a monolayer adsorption process. fibre2fashion.comresearchgate.net Desorption, the reverse process where the dye is released from the soil or sediment back into the water, can also occur, potentially leading to long-term, low-level contamination.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal Conditions/Notes |
|---|---|---|
| Natural Zeolitic Tuff | 192.31 | at 50°C and pH 5 researchgate.net |
| Magnetically Modified Zeolite | 370.37 | at 323 K (50°C) unifr.ch |
| Activated Carbon (from filamentous algae) | 125 | at pH 9 |
| Coconut Fiber Particles | 48.68 | at pH 9.0 |
Transformation Processes in Environmental Compartments
Transformation processes are critical in determining the ultimate persistence and impact of Basic Blue 41 in the environment. These can be broadly categorized into abiotic (non-biological) and biotic (biological) pathways.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-living mechanisms, such as chemical reactions with water (hydrolysis) or light (photolysis). For complex synthetic dyes like Basic Blue 41, which are designed to be stable, these processes are often slow under natural conditions. ru.nl However, advanced oxidation processes (AOPs) have been shown to effectively degrade this dye.
Photolysis, or the breakdown of molecules by light, is a key abiotic degradation pathway. While many dyes are designed to be resistant to sunlight to prevent fading, specialized techniques can harness light energy to destroy them. ru.nl Photocatalytic degradation is one such advanced oxidation process that has proven effective for Basic Blue 41. vipulorganics.com
This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive oxygen species. These species then attack and break down the complex dye molecule into simpler, less harmful compounds like carbon dioxide and water. vipulorganics.com Research has shown that the efficiency of this process is dependent on factors like catalyst load, pH, and reaction time. vipulorganics.com For instance, one study identified optimal conditions for 96% color removal as a catalyst load of 2.6 g, a reaction time of 45 minutes, and a pH of 6. vipulorganics.com
Another abiotic method, sonochemical degradation, uses high-frequency ultrasound to degrade the dye, a process that can be assisted by the addition of catalysts like nano-TiO₂ and hydrogen peroxide (H₂O₂). This method has been shown to convert the aromatic groups of Basic Blue 41 into compounds like urea, nitrate, and simple organic acids, following pseudo-first-order kinetics.
| Degradation Method | Key Parameters | Results | Reference |
|---|---|---|---|
| Photocatalytic Degradation | Catalyst: AC-TiO₂; UV Irradiation; pH: 6; Time: 45 min | 96% color removal; 93% turbidity removal | vipulorganics.com |
| Sonochemical Degradation | Catalyst: nano-TiO₂; H₂O₂; 35 kHz ultrasound | Degradation follows pseudo-first order kinetics. Products include urea, nitrate, formic acid, acetic acid. | |
| Fenton Process | Fe²⁺/H₂O₂ molar ratio: 0.04; Time: 27.87 min | 99% removal efficiency | ayerhsmagazine.com |
Hydrolysis
The stability of Basic Blue 41 is influenced by the pH of the aqueous medium. The dye is known to be unstable under alkaline conditions, which suggests susceptibility to hydrolysis. researchgate.net This degradation under alkaline conditions can result in the loss of the chromophore, leading to decolorization. researchgate.net However, specific studies detailing the hydrolysis kinetics and rate constants for EINECS 235-412-1 were not available in the reviewed literature. The compound is reported to be fixed efficiently to synthetic fibers under acidic dyeing conditions. researchgate.net
Chemical Oxidation Processes (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of Basic Blue 41 in aqueous solutions by generating highly reactive hydroxyl radicals (•OH). mdpi.comsphinxsai.com These processes can lead to the complete mineralization of the dye into harmless compounds like CO2 and H2O. mdpi.com
Several AOPs have been studied for the degradation of this dye:
Fenton's Reagent: The use of Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) has been optimized for the decolorization of Basic Blue 41. sphinxsai.com Research using response surface methodology identified the optimal conditions for achieving maximum color removal. Under these conditions, a decolorization efficiency of approximately 97.05% was achieved. sphinxsai.com
Photocatalytic Degradation: The photocatalytic degradation of Basic Blue 41 has been successfully demonstrated using titanium dioxide (TiO₂) nanoparticles, both alone and in combination with activated carbon (AC), under UV irradiation. mdpi.comscirp.orgscirp.org The addition of activated carbon to TiO₂ (AC-TiO₂) enhances the degradation efficiency. mdpi.com Optimal conditions for this process have been determined, achieving color and turbidity removal of up to 96% and 93%, respectively. mdpi.comresearchgate.net The degradation generally follows pseudo-first-order kinetics. mdpi.comscirp.orgscirp.orgscirp.org
Sonochemical Degradation: The application of power ultrasound (sonolysis), assisted by nano-TiO₂ and H₂O₂, has also been shown to be an effective tool for the degradation of Basic Blue 41. nih.gov This process can convert the dye into non-toxic end products. nih.gov
Detailed research findings on the optimal conditions for these AOPs are presented in the table below.
Table 1: Optimal Conditions for Advanced Oxidation Processes for Basic Blue 41 Degradation
| Process | Parameter | Optimal Value | Resulting Efficiency | Source |
|---|---|---|---|---|
| Fenton's Reagent | pH | 3.2 | ~97.05% color removal | sphinxsai.com |
| H₂O₂ Concentration | 8.65 mM | sphinxsai.com | ||
| Fe²⁺ Concentration | 0.45 mM | sphinxsai.com | ||
| Photocatalysis (AC-TiO₂) | pH | 6 | 96% color removal | mdpi.com |
| Catalyst Load | 2.6 g | 93% turbidity removal | mdpi.comresearchgate.net | |
| Reaction Time | 45 min | mdpi.com |
Biotic Degradation Pathways
Microbial Degradation (Bacterial and Fungal)
The biotic degradation of Basic Blue 41 has been observed using microorganisms. The yeast Candida inconspicua has been identified as capable of decolorizing and biodegrading this dye. researchgate.net Studies suggest that the mechanism for this bioremediation is not simple adsorption, but is based on enzymatic activity, specifically azoreductase activity, which breaks down the azo bond (-N=N-) that is part of the dye's chromophore. researchgate.net
Enzymatic Degradation Mechanisms
The enzymatic degradation of Basic Blue 41 has been specifically investigated using the laccase enzyme in the presence of a mediator. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, making them suitable for dye degradation. nih.gov
A study utilizing response surface methodology determined the optimal conditions for the removal of Basic Blue 41 by a laccase-mediator system. The presence of the mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) was found to be a statistically significant factor in the dye's removal, particularly at the optimal pH. Under the optimized conditions, the dye was completely removed from the solution.
Table 2: Optimal Conditions for Enzymatic Removal of Basic Blue 41
| Parameter | Optimal Value | Result | Source |
|---|---|---|---|
| pH | 5.0 | Complete color removal | |
| ABTS Mediator Dose | 0.2 mM | ||
| Laccase Activity | 0.2 U mL⁻¹ |
Biodegradation Kinetics and Half-Life Determination
While the kinetics of abiotic degradation processes for Basic Blue 41 have been determined, specific studies detailing its biodegradation kinetics and half-life in microbial environments are limited in the available literature.
For abiotic processes, the following kinetic models have been reported:
Photocatalytic Degradation: The photocatalytic degradation of Basic Blue 41 using TiO₂ and AC-TiO₂ has been shown to follow pseudo-first-order kinetics. mdpi.comscirp.orgscirp.orgscirp.org The kinetic rate constants (k) were estimated as 0.0322 min⁻¹ for TiO₂ and 0.0366 min⁻¹ for the more efficient AC-TiO₂ composite. mdpi.com
Sonochemical Degradation: The degradation process assisted by ultrasound also followed a pseudo-first-order mechanism. nih.gov
Adsorption: While not a degradation process, studies on the removal of Basic Blue 41 by adsorption onto various materials have found that the process kinetics are often well-described by a pseudo-second-order model. researchgate.netijcce.ac.ir
The half-life (t½) for a first-order reaction can be calculated using the formula t½ = 0.693 / k. Using the reported rate constant for photocatalytic degradation with AC-TiO₂ (0.0366 min⁻¹), the calculated half-life under those specific experimental conditions would be approximately 18.9 minutes. mdpi.com It is crucial to note that this value is for a specific AOP under laboratory conditions and does not represent the biodegradation half-life in a natural environment, which would be influenced by factors like microbial population density, nutrient availability, and temperature. ecetoc.orgdtu.dkecetoc.org
Formation and Characterization of Environmental Transformation Products
The degradation of Basic Blue 41, particularly through energetic processes like AOPs, results in the breakdown of its complex aromatic structure into smaller, simpler molecules. One study investigating the sonochemical degradation of the dye identified several intermediate and final transformation products. nih.gov
Using gas chromatography-mass spectrometry (GC/MS) and ion chromatography (IC), researchers determined that the nitrogen atoms and aromatic groups of the Basic Blue 41 molecule were converted into:
Urea
Nitrate
Formic acid
Acetic acid
Oxalic acid
This indicates a significant breakdown of the original molecule, leading to mineralization. nih.gov Information on the specific transformation products resulting from biotic degradation pathways, such as microbial or enzymatic action, was not available in the reviewed scientific literature.
Bioremediation Potential and Strategies
Bioremediation has emerged as a cost-effective and environmentally sound approach for treating textile effluents containing synthetic dyes. researchgate.netnih.gov This process utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to break down and detoxify complex dye molecules. nih.govaalto.fi Unlike conventional physicochemical methods that can be expensive and produce secondary waste streams, biological treatments can potentially mineralize dyes into harmless substances such as carbon dioxide and water. researchgate.netresearchgate.net
Bioremediation Strategies for Azo Dyes
While Basic Blue 41 is a benzothiazolium dye, the bioremediation strategies developed for azo dyes, the largest class of synthetic colorants, provide a foundational understanding of microbial dye degradation. wur.nlresearchgate.net Azo dyes are characterized by one or more azo bonds (-N=N-), which are the primary target for microbial action. nih.gov The general strategy for complete biodegradation involves a two-step process: an initial anaerobic or anoxic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines. mdpi.comthaiscience.info
Under anaerobic (oxygen-free) conditions, the crucial first step in the breakdown of azo dyes is the reductive cleavage of the azo bond. wur.nlthaiscience.info This reaction is typically facilitated by non-specific enzymes, particularly azoreductases, which transfer electrons from donors (like NADH) to the azo linkage, breaking the bond. aalto.fimdpi.com This process results in the decolorization of the dye and the formation of intermediate aromatic amines, which may themselves be toxic. wur.nlmdpi.com The anaerobic stage is highly effective for color removal but does not completely mineralize the dye molecule. thaiscience.info The efficiency of this process can be influenced by the presence of redox mediators, which are compounds that shuttle electrons and can accelerate the reduction rate. wur.nl
The aromatic amines produced during the anaerobic phase are generally resistant to further degradation without oxygen. mdpi.com Therefore, a subsequent aerobic stage is essential for complete mineralization. nih.gov In the presence of oxygen, specialized bacteria can utilize these aromatic amines as a source of carbon and energy. researchgate.net The degradation pathways involve enzymes like monooxygenases and dioxygenases, which catalyze the opening of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov While some bacteria have been identified that can decolorize azo dyes directly under aerobic conditions, this is less common, and the sequential anaerobic-aerobic process is considered more effective for complete breakdown. mdpi.comnih.gov Key enzymes involved in aerobic degradation include laccases and peroxidases. researchgate.netresearchgate.net
Factors Influencing Bioremediation Efficiency
The success and rate of dye bioremediation are governed by several key physical, chemical, and biological factors. Optimizing these parameters is crucial for the effective treatment of dye-laden wastewater in bioreactor systems. nih.govdergipark.org.tr
Key Factors Affecting Dye Bioremediation:
| Factor | Description | Optimal Range/Effect |
| pH | Affects the enzymatic activity of microorganisms and the surface charge of the biomass, influencing dye adsorption. | Generally optimal between pH 6.0 and 9.0 for many bacterial decolorization processes. dergipark.org.tr |
| Temperature | Influences microbial growth rates and enzyme kinetics. | Most microbes used for dye degradation have an optimal temperature range of 35–42 °C. nih.gov |
| Oxygen | Determines the metabolic pathway. Anaerobic conditions are required for azo bond cleavage, while aerobic conditions are needed for amine degradation. nih.govmdpi.com | Sequential anaerobic/aerobic systems are often most effective for complete mineralization. nih.gov |
| Initial Dye Concentration | High concentrations can be toxic to microorganisms, inhibiting their metabolic activity. | Lower concentrations are generally degraded more efficiently. dergipark.org.triwaponline.com |
| Nutrient Availability | The presence of carbon and nitrogen sources can be essential for microbial growth and co-metabolism of dyes. | Specific sources can enhance the decolorization activity of certain microbial strains. researchgate.net |
| Microbial Strain/Consortia | The specific enzymes and metabolic capabilities vary significantly between different microorganisms. | Microbial consortia often show greater degradation efficiency than pure cultures due to synergistic activities. nih.gov |
Studies on Basic Blue 41 have shown that enzymatic degradation using laccase is highly pH-dependent, with maximum removal efficiency observed at a pH of 5. The presence of mediators can also significantly enhance the rate of enzymatic decolorization.
Ecotoxicological Implications and Environmental Risk Assessment Excluding Safety/adverse Effects
Environmental Impact Assessment Methodologies
The evaluation of the environmental impact of pesticides like Fludioxonil employs several standardized methodologies. These methods aim to provide a systematic and quantitative assessment of potential environmental consequences.
Life Cycle Assessment (LCA) is a comprehensive methodology standardized under ISO 14040 and 14044 for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. cabidigitallibrary.orgresearchgate.netp6technologies.comsciencepublishinggroup.com For a pesticide like Fludioxonil, an LCA would consider impacts from its chemical synthesis, formulation, transportation, application, and its fate in the environment. cabidigitallibrary.org The impact assessment phase of an LCA (LCIA) categorizes emissions and resource use into specific impact categories, such as ecotoxicity. sciencepublishinggroup.com Methodologies like CML 2000 provide characterization factors for impact categories including freshwater aquatic ecotoxicity, marine aquatic ecotoxicity, and terrestrial ecotoxicity. researchgate.netsimapro.com
Another tool used for assessing the environmental impact of pesticides is the Environmental Impact Quotient (EIQ). Developed at Cornell University, the EIQ model calculates a single value for a pesticide's active ingredient based on a formula that incorporates various toxicological and environmental fate parameters. cornell.edufao.org These parameters include toxicity to fish, birds, bees, and beneficial arthropods, as well as soil half-life and leaching potential. fao.org The resulting EIQ value can be used to compare the relative environmental impact of different pesticides and pest management programs. cornell.educabidigitallibrary.org
Regulatory agencies also employ specific methodologies. For instance, a study in Argentina developed a formula called VIA (Assessment of Environmental Impacts) which considers ecotoxicology, human toxicity, and environmental behavior to categorize pesticides. scielo.org.mx Such tailored methodologies allow for a focused assessment of the most relevant environmental risks in a specific region. scielo.org.mx
Aquatic Ecotoxicity in Model Organisms (In Vitro/In Vivo)
Fludioxonil exhibits significant toxicity to a range of aquatic organisms. wikipedia.org Regulatory assessments by the U.S. Environmental Protection Agency (EPA) classify the technical-grade active ingredient of Fludioxonil as highly toxic to freshwater fish and invertebrates on an acute exposure basis. researchgate.netregulations.gov Its toxicity to estuarine/marine fish and invertebrates ranges from moderately to highly toxic. researchgate.netregulations.gov
Studies have shown that Fludioxonil can significantly limit the growth of freshwater microalgae. mdpi.com For instance, in a study with Scenedesmus rubescens and Dunaliella tertiolecta, concentrations of 50–200 μg/L of Fludioxonil caused significant growth inhibition, particularly within the first 24 hours of exposure. mdpi.com Based on the half-maximal effective concentration (EC₅₀) values, Fludioxonil is classified as highly toxic to these microalgae at 24 and 48 hours. mdpi.com The toxicity of Fludioxonil can vary depending on the species; for example, it was found to be less toxic to the bacterium Aliivibrio fischeri. mdpi.com
On a chronic exposure basis, Fludioxonil has been shown to affect reproductive endpoints in freshwater aquatic invertebrates and fish. regulations.govsigmaaldrich.com It also impacts growth endpoints in sediment-dwelling invertebrates and estuarine/marine invertebrates. regulations.govsigmaaldrich.com It is important to note that formulated products containing Fludioxonil, such as 'Switch' (a mix of Fludioxonil and Cyprodinil), can exhibit even higher toxicity to some aquatic organisms than the technical-grade active ingredient alone. researchgate.netregulations.govsigmaaldrich.com For example, the product Switch® is classified as very highly toxic to estuarine/marine invertebrates on an acute basis. regulations.govsigmaaldrich.com
| Organism | Species | Endpoint | Value (mg/L) | Toxicity Classification | Source |
|---|---|---|---|---|---|
| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC₅₀ | 0.5 | Highly Toxic | regulations.gov |
| Freshwater Invertebrate | Daphnia magna (Water Flea) | 48h EC₅₀ | 0.7 | Highly Toxic | regulations.gov |
| Estuarine/Marine Fish | Cyprinodon variegatus (Sheepshead Minnow) | 96h LC₅₀ | 0.7 | Highly Toxic | regulations.gov |
| Estuarine/Marine Invertebrate | Americamysis bahia (Mysid Shrimp) | 96h LC₅₀ | 0.33 | Highly Toxic | regulations.gov |
| Freshwater Algae | Scenedesmus rubescens | 24h IC₅₀ | 0.14 | Highly Toxic | mdpi.com |
| Freshwater Algae | Dunaliella tertiolecta | 24h IC₅₀ | 0.09 | Highly Toxic | mdpi.com |
Terrestrial Ecotoxicity in Model Systems
In the terrestrial environment, Fludioxonil is persistent in soil, with laboratory soil metabolism half-lives ranging from 143 to 365 days. regulations.gov It has a low potential for leaching due to its tendency to bind to soil particles. publications.gc.ca While this immobility can reduce its potential to contaminate groundwater, its persistence means that terrestrial organisms can be subject to long-term exposure. regulations.govpublications.gc.ca
Research indicates that Fludioxonil is non-toxic to earthworms. apvma.gov.au However, it may affect soil microorganisms, but generally at high application rates. apvma.gov.au While risks to adult terrestrial invertebrates are expected to be low, there is some uncertainty regarding the risk to larval stages, such as larval bees. herts.ac.ukregulations.gov
Development of Ecological Risk Assessment Frameworks
Regulatory bodies in Europe and the United States have established comprehensive frameworks for the ecological risk assessment of pesticides like Fludioxonil. These frameworks are designed to be systematic and to ensure that potential adverse effects on the environment are evaluated before a pesticide is approved for use. umd.edurmpcecologia.comepa.govepa.gov
The U.S. Environmental Protection Agency (EPA) conducts ecological risk assessments for pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). umd.edutandfonline.com The process involves three main phases: problem formulation, analysis, and risk characterization. epa.govepa.gov
Problem Formulation: This initial phase establishes the goals and plan for the risk assessment and includes the development of a conceptual model that outlines the potential pathways of exposure and effects. umd.eduepa.gov
Analysis Phase: In this phase, data on the pesticide's environmental fate (how it moves and breaks down in the environment) and its ecological effects (toxicity to non-target organisms) are evaluated. epa.govepa.gov
Risk Characterization: This final phase integrates the exposure and effects data to estimate the likelihood of adverse ecological effects. epa.govepa.gov The risk is often expressed as a Risk Quotient (RQ), which compares the estimated environmental concentration to the concentration at which toxic effects are observed. regulations.gov
The European Food Safety Authority (EFSA) also has a detailed framework for the environmental risk assessment of pesticides. oup.comnewfoodmagazine.comeuropa.eu The EFSA framework also follows a tiered approach, starting with lower-tier, conservative assessments and progressing to higher-tier, more realistic assessments if potential risks are identified. nih.gov This framework considers the protection of non-target organisms and the ecosystem services they provide. oup.comecetoc.org Recently, there has been a push towards a more systems-based approach to environmental risk assessment that considers the combined impacts of multiple stressors at the ecosystem level. wur.nl
Both the EPA and EFSA frameworks rely on a substantial body of data from laboratory and field studies to characterize the potential risks of pesticides. regulations.govepa.govwur.nl These frameworks are continuously updated as new scientific knowledge and assessment methodologies become available. nih.govwur.nl
Advanced Applications and Emerging Technologies
Nanotechnology Integration in Dye-Related Research
The convergence of nanotechnology with dye chemistry has unlocked new possibilities for creating advanced materials and technologies. Benzothiazolium dyes, including EINECS 235-412-1, are being explored for their potential in this interdisciplinary field.
Nanomaterials for Catalysis
Nanomaterials are increasingly used as catalysts in organic reactions due to their high surface area and unique electronic properties. In the context of benzothiazole-related compounds, research has shown that nanoparticles can play a crucial role. For instance, titanium dioxide (TiO2) nanoparticles have been utilized as transition metal photocatalysts. beilstein-journals.org Photoexcitation of these nanoparticles can initiate single-electron transfer processes, leading to the formation of reactive organic radicals that can participate in unique bond-forming reactions under mild conditions. beilstein-journals.org This approach has been applied to the preparation of 2-substituted benzothiazoles. beilstein-journals.org
Furthermore, ferrite (B1171679) nanoparticles are recognized as effective and magnetically recoverable nanocatalysts for various organic reactions, including the photocatalytic decomposition of different dyes. mdpi.com These nano-ferrites offer a large surface area, which can enhance the reaction rate and reduce the reaction time, contributing to more cost-effective and greener chemical synthesis. mdpi.com The photocatalytic degradation of organic pollutants using zinc ferrites, sometimes coupled with carbon nanotubes or graphene, has been studied extensively. mdpi.comjchemrev.com
Nanomaterial-Based Sensors for Environmental Monitoring
The development of sensitive and selective sensors for environmental monitoring is a critical area of research. Nanomaterials offer significant advantages in sensor construction, including enhanced sensitivity and simplicity. rsc.org Various nanomaterials like gold nanoparticles, carbon nanotubes, and quantum dots are being explored for detecting a range of environmental contaminants. rsc.org
In the realm of benzothiazole (B30560) chemistry, a novel benzothiazole Schiff base has been synthesized and demonstrated as a selective and sensitive colorimetric sensor for the on-site detection of arsenic at the parts-per-billion level. dntb.gov.ua Another approach involves using the inner filter effect (IFE) in combination with conjugated polymer array-based sensing for the rapid and quantitative profiling of pollutants like azo dyes at nanomolar concentrations in water. acs.org Research has also explored the use of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in colorimetric assays for detecting substances like arsenate. researchgate.net These studies highlight the potential of integrating benzothiazole dye chemistry with nanomaterials to create advanced environmental monitoring tools. dntb.gov.uaresearchgate.net
Functionalized Nanostructures in Advanced Materials
Functionalizing nanostructures with dyes like those from the benzothiazolium family can lead to advanced materials with tailored optical and chemical properties. A notable example is the synthesis of a water-soluble benzothiazolium squaraine dye which, when interacting with bovine serum albumin (BSA) nanoparticles, generates near-infrared (NIR) protein-based nanofabricates. ucf.edu
In a different application, a benzothiazole derivative containing a silane (B1218182) moiety has been developed as a novel coupling agent for polylactic acid (PLA) reinforced with date palm fibers. researchgate.net This treatment improved the interfacial properties and fiber dispersion within the biocomposite, leading to enhanced mechanical and thermal performance. researchgate.net The ability to load fluorescent dyes into polymer nanoparticles at high concentrations has also led to the creation of ultrabright nanoparticles with controlled switching properties, which are valuable for advanced imaging applications like single-particle tracking and super-resolution imaging. acs.org
Industrial Process Optimization and Sustainability
Research into benzothiazolium dyes also extends to improving industrial processes, focusing on efficiency and environmental sustainability.
Application in Dyeing and Printing Technologies (Academic Perspective)
From an academic standpoint, research is ongoing to enhance dyeing and printing processes using benzothiazole-based dyes. One study focused on the synthesis of amphiphilic styryl dyes derived from 2-methylbenzothiazolium salts. abu.edu.ng These dyes were designed to possess surface-active properties to shorten the dyeing time for wool, which could lead to energy and cost savings. abu.edu.ng The study found that the amphiphilic nature of the dyes increased their mobility in the dye bath, resulting in high exhaustion rates in a limited time and achieving level dyeing. abu.edu.ng
Another area of investigation is the use of non-aqueous media for dyeing polyester/cotton blended fabrics with benzothiazole disperse dyes. nih.gov This technology is highly innovative as it aims to reduce pollution without increasing costs. The research compared the dyeing behavior in non-aqueous media to traditional water-based dyeing, analyzing factors like dye uptake and staining on the cotton component. nih.gov Such studies are crucial for developing more sustainable and efficient dyeing technologies.
Wastewater Treatment Technologies Employing Benzothiazolium Dye Chemistry
The presence of dyes like benzothiazoles in industrial wastewater is a significant environmental concern, prompting research into effective treatment technologies. Conventional biological wastewater treatment processes often struggle to remove these contaminants effectively because they can be resistant to biodegradation. mdpi.com
Advanced methods are being developed to address this challenge. One promising technology is the microbial electrolysis cell (MEC), which has been used to fully degrade the high-production-volume chemical benzothiazole from synthetic wastewater. mdpi.comresearchgate.net In these systems, the chemical is broken down into less toxic intermediates. mdpi.comresearchgate.net Another approach involves advanced oxidation processes, such as using Fenton-like catalysts. mdpi.com Studies have investigated bimetal silica-based catalysts for the degradation of dyes with different molecular charges in wastewater at neutral pH. mdpi.com These technologies, including adsorption, chemical oxidation, and biological treatments, represent the forefront of efforts to manage and remediate wastewater contaminated with benzothiazole and other dyes. grafiati.comrsc.orgnih.gov
Regulatory Science and Chemical Policy Research
Global Chemical Inventories and Classification Systems (EINECS, ELINCS, REACH, CLP)
The compound 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride is a registered chemical substance with specific identifiers across various systems.
EINECS (European Inventory of Existing Commercial Chemical Substances): This substance is listed in the EINECS inventory with the number 235-412-1. nccoast.org The European Inventory of Existing Commercial Chemical Substances (EINECS) includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. nccoast.org Being listed on EINECS designates it as a "phase-in substance" under the REACH regulation.
ELINCS (European List of Notified Chemical Substances): This substance is not listed on ELINCS, which is the list of substances notified and made commercially available after September 18, 1981. nccoast.org
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As a phase-in substance, 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride is subject to the REACH Regulation (EC) No 1907/2006. europa.eu This regulation requires manufacturers and importers to register substances produced or imported in quantities of one tonne or more per year with the European Chemicals Agency (ECHA). 3eco.com According to its registration dossier with ECHA, this substance is registered and manufactured or imported into the European Economic Area at a volume of ≥ 1 to < 10 tonnes per year. europa.eu The REACH framework aims to ensure a high level of protection for human health and the environment by making those who place chemicals on the market responsible for understanding and managing the associated risks. lumarquimica.com
CLP (Classification, Labelling and Packaging): The CLP Regulation (EC) No 1272/2008 aligns the European Union system of classification, labelling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). europa.eueuropa.eu According to the classification provided by companies to ECHA in REACH registrations, this substance is noted to potentially cause an allergic skin reaction. europa.eu A harmonized classification and labelling for this substance is not available in Annex VI to the CLP Regulation, which means the classification is based on self-classification by the manufacturers and importers. carlroth.com
Interactive Table: Substance Identification
| Identifier | Value |
|---|---|
| Chemical Name | 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride |
| EINECS Number | 235-412-1 |
| CAS Number | 12221-39-5 |
| Molecular Formula | C26H24N5OS.Cl |
| REACH Status | Registered (Phase-in substance) |
| Known CLP Hazard | May cause an allergic skin reaction |
Research on Regulatory Frameworks for Novel Chemical Entities
Regulatory frameworks for chemicals are designed to manage risks to human health and the environment. While EINECS 235-412-1 is an existing substance within the EU, the principles governing novel chemical entities provide context for how new substances are evaluated and controlled globally.
A "novel entity" or "new chemical entity" generally refers to a substance that is not listed on a country's existing chemical inventory. ecetoc.org In the European Union, any substance not listed on EINECS was generally considered a "new substance" and required a notification before being placed on the market under the previous regulatory framework. Under REACH, substances not previously registered are subject to registration requirements. libretexts.org
Globally, regulatory systems like the US Toxic Substances Control Act (TSCA) and Canada's Canadian Environmental Protection Act (CEPA) have specific notification and assessment processes for new chemicals before they can be manufactured or imported. 3eco.comsetac.org These assessments typically require a minimum dataset on the substance's physicochemical properties, (eco)toxicological effects, and potential exposure scenarios to characterize its risk. echemi.com
The research on these frameworks often focuses on:
Data Requirements: Establishing the necessary types and quality of data for a robust risk assessment. For many new substances, especially those produced in low volumes, there can be a significant lack of measured ecotoxicological data. epa.gov This has led to the development and use of Quantitative Structure-Activity Relationship (QSAR) models to predict the properties and effects of chemicals. libretexts.org
Efficiency and Timeliness: Balancing the need for thorough review with the goal of promoting innovation. Expedited review pathways may be available for certain types of novel substances, particularly in the pharmaceutical sector.
Global Harmonization: Efforts to align classification and labeling (like the GHS) and, to some extent, testing requirements to reduce barriers to trade and improve safety standards worldwide. 3eco.com
For a substance like 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride, its status as an existing chemical in the EU means it has undergone a different regulatory trajectory than a truly novel substance. However, if it were to be introduced into a market where it is not on the national inventory, it would be subject to that jurisdiction's new chemical assessment framework.
Policy Implications of Environmental Fate and Ecotoxicology Data
The environmental fate and ecotoxicology data of a chemical are fundamental to its risk assessment and have significant policy implications. Environmental fate data describes what happens to a chemical in the environment—its persistence, mobility, and transformation pathways. itrcweb.org Ecotoxicology data details its effects on organisms in the environment, such as aquatic life. europa.eu
Policy Implications of Data Gaps: The absence of comprehensive data for many existing chemicals, including dyes, presents a challenge for regulators. epa.gov Policy decisions must often be made with some level of uncertainty. This can lead to:
Precautionary Measures: In the absence of data, regulators may adopt a more precautionary approach, potentially leading to restrictions on use until more information is available.
Reliance on Modeling: Regulatory bodies may rely on QSAR models to predict a substance's behavior and effects. libretexts.org While useful, these models have limitations and may not be as accurate as measured data, especially for complex molecules like azo dyes. chemos.de
Generic Risk Assessments: Assessments may be based on data from structurally similar compounds (read-across), which can be a valid approach but also carries uncertainty. cymitquimica.com
Policy Implications of Available Data: When data is available, it directly informs policy and regulation:
Classification and Labeling: Ecotoxicity data, such as toxicity to aquatic life, determines a substance's environmental hazard classification under CLP/GHS. For example, a substance found to be "toxic to aquatic life with long-lasting effects" would carry the corresponding hazard statement and pictogram, influencing handling and disposal requirements. ecetoc.org
Risk Management Measures: If a substance is found to be persistent, bioaccumulative, and toxic (PBT), it may be identified as a Substance of Very High Concern (SVHC) under REACH. europa.eu This can lead to authorization requirements, restricting its use and encouraging substitution with safer alternatives.
Environmental Quality Standards: Data on ecotoxicity is used to derive Predicted No-Effect Concentrations (PNECs), which are thresholds below which unacceptable effects on ecosystems are not expected to occur. These values are crucial for setting environmental quality standards for water, soil, and sediment.
For dyes, which are designed to be stable and are often water-soluble, their potential for persistence and mobility in aquatic environments is a key concern. Regulatory policy, therefore, often focuses on wastewater treatment and controlling industrial releases to minimize environmental exposure.
Future Research Directions and Interdisciplinary Perspectives
Integration of Multi-Omics Data in Environmental and Biochemical Studies
The future of understanding the environmental and biochemical impact of compounds like EINECS 235-412-1 lies in the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the interactions between the dye and biological systems. While specific multi-omics studies on this compound are not yet prevalent, the framework for such research is well-established.
Toxicological research, for instance, is increasingly moving beyond single-omics analysis to a more integrated, systems-level understanding. researchgate.net Applying this to this compound, researchers could expose model organisms or cell cultures to the dye and simultaneously measure changes across all omics layers. This would allow for the identification of complete toxicity pathways, from genetic predisposition to metabolic outcomes. researchgate.net Such studies promise a significant improvement in detecting cellular responses to chemical exposure. researchgate.net
Table 1: Potential Multi-Omics Approaches for Studying this compound
| Omics Type | Potential Research Question | Expected Outcome |
| Genomics | Are there specific genetic variations that confer susceptibility or resistance to the dye's effects? | Identification of sensitive populations or species. |
| Transcriptomics | Which genes are up- or down-regulated upon exposure to the dye? | Understanding of the initial cellular response mechanisms. |
| Proteomics | How does the dye affect protein expression and post-translational modifications? | Insight into functional changes and enzymatic activity. |
| Metabolomics | What are the metabolic byproducts of the dye's breakdown in an organism? | Elucidation of detoxification pathways and potential for bioaccumulation. |
By integrating these datasets, scientists can construct comprehensive models of the dye's mode of action, leading to more accurate risk assessments and a deeper understanding of its biochemical footprint.
Development of Advanced Computational Models for Complex Environmental Systems
Advanced computational models are becoming indispensable tools for predicting the fate, transport, and effects of chemicals in the environment. For benzothiazolium dyes, including this compound, these models can simulate their behavior in various environmental compartments such as water, soil, and air.
Quantum theory calculations and molecular dynamics simulations are already being used to understand the relationship between the chemical structure of benzothiazole (B30560) derivatives and their properties, such as their efficacy as corrosion inhibitors. acs.orgacs.org These theoretical studies can predict adsorption energies and the nature of interactions between the dye and different surfaces. acs.orgacs.org For example, Density Functional Theory (DFT) has been employed to model the orientation and binding of benzothiazole dyes on titanium dioxide surfaces, which is crucial for applications in dye-sensitized solar cells. rsc.org
Future models will likely incorporate machine learning algorithms to predict the photophysical properties of benzothiadiazole derivatives with high accuracy. acs.org By training models on existing experimental data, it is possible to accelerate the design of new dyes with specific absorption and emission spectra. acs.org Such predictive tools can significantly reduce the need for extensive experimental screening. acs.org
Sustainable Chemical Design and Engineering Principles
The principles of green chemistry and sustainable engineering are increasingly influencing the design and synthesis of new chemical compounds. For benzothiazolium dyes, this translates to developing more environmentally benign manufacturing processes and creating dyes that are less toxic and more biodegradable.
Recent research has focused on novel, environmentally friendly procedures for synthesizing styrylbenzothiazolium dyes. researchgate.net These methods include solvent-free conditions and microwave irradiation, which reduce waste and energy consumption. researchgate.net Another promising approach is electro-organic synthesis, which uses electricity instead of hazardous chemical reagents to produce benzothiazole derivatives. benthamdirect.com This method is considered an eco-compatible pathway that aligns with the principles of green chemistry. benthamdirect.com
The design of new benzothiazole-derived dyes is also being guided by sustainability. For instance, in the context of dye-sensitized solar cells, research is ongoing to develop metal-free organic dyes to replace more expensive and environmentally taxing ruthenium-based complexes. rsc.org Furthermore, the development of unsymmetrical squaraine cyanine (B1664457) dyes derived from benzothiazole aims to create compounds with fair photostability, reducing the need for frequent replacement and minimizing waste. mdpi.com
Emerging Research Frontiers in Benzothiazolium Dye Chemistry
The field of benzothiazolium dye chemistry is continually evolving, with new research frontiers emerging in various applications. These dyes are being explored for their potential in bio-imaging, as sensors, and in advanced materials.
One of the most active areas of research is the development of fluorescent probes for biological imaging. nih.gov Benzothiazole derivatives are being designed as "click-on" fluorogenic dyes that become fluorescent upon reacting with a specific target, allowing for the precise labeling of nucleic acids and proteins. nih.gov Pyrene-benzothiazolium dyes are a new class of probes that have shown promise for imaging lysosomes in living cells. mdpi.com These dyes exhibit bright red to near-infrared emissions, making them ideal for fluorescence microscopy. mdpi.com
In materials science, benzothiazole-based dyes are being investigated for their use in dye-sensitized solar cells (DSCs). rsc.org Novel half-squaraine dyes containing a benzothiazole moiety are being synthesized and studied to understand their interaction with titanium dioxide, a key component of DSCs. rsc.org These studies aim to improve the efficiency and cost-effectiveness of solar energy conversion. rsc.org
Furthermore, the unique photophysical properties of benzothiazolium dyes, such as their large Stokes shifts and strong intramolecular charge transfer interactions, make them attractive for applications in optoelectronics and as functional materials. acs.org The study of azo-hydrazone tautomerism in these dyes is also an important area of research, as it can provide valuable information for designing more efficient and less toxic dyes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
